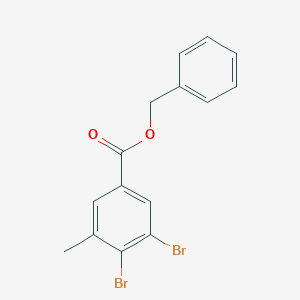

Benzyl 3,4-dibromo-5-methylbenzoate

CAS No.: 2364584-79-0

Cat. No.: VC11665953

Molecular Formula: C15H12Br2O2

Molecular Weight: 384.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2364584-79-0 |

|---|---|

| Molecular Formula | C15H12Br2O2 |

| Molecular Weight | 384.06 g/mol |

| IUPAC Name | benzyl 3,4-dibromo-5-methylbenzoate |

| Standard InChI | InChI=1S/C15H12Br2O2/c1-10-7-12(8-13(16)14(10)17)15(18)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |

| Standard InChI Key | XOSDNQIFBQCZMX-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1=CC(=CC(=C1Br)Br)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of benzyl 3,4-dibromo-5-methylbenzoate is C₁₅H₁₂Br₂O₂, with a molecular weight of 384.07 g/mol. The benzyl ester group introduces steric bulk and lipophilicity, while the electron-withdrawing bromine atoms influence electronic distribution and reactivity. Key structural features include:

-

Regiochemistry: The 3,4-dibromo substitution pattern creates a meta-directing electronic environment, potentially guiding further functionalization.

-

Crystallinity: Bromine’s polarizability enhances intermolecular halogen bonding, likely elevating the melting point compared to non-brominated analogs. For example, methyl 2-bromo-5-methylbenzoate (CAS 90971-88-3) exhibits a molecular weight of 229.07 g/mol and a logP of 2.74, suggesting moderate lipophilicity . Extrapolating, benzyl 3,4-dibromo-5-methylbenzoate’s logP is estimated at 3.8–4.2, aligning with its additional bromine and benzyl group.

Table 1: Estimated Physicochemical Properties

Synthetic Pathways and Optimization

Bromination Strategies

Reactivity and Stability

Thermal and Chemical Stability

Brominated aromatics are generally stable under ambient conditions but may decompose at elevated temperatures (>200°C). The benzyl ester’s lability under acidic or basic conditions necessitates careful handling. Hydrolysis of the ester group would yield 3,4-dibromo-5-methylbenzoic acid, a potential intermediate for further reactions.

Photoreactivity

Bromine’s heavy atom effect increases intersystem crossing, making the compound susceptible to photodegradation. Storage under inert, light-protected conditions is advised.

Applications in Pharmaceutical and Materials Science

Material Science Applications

The compound’s high electron density and halogen content make it a candidate for:

-

Flame Retardants: Bromine radicals quench combustion chains.

-

Liquid Crystals: Steric and electronic tuning via bromine substitution.

Future Directions

-

Synthetic Automation: Flow chemistry could optimize bromination steps, reducing reaction times from hours to minutes.

-

Computational Modeling: DFT studies to predict regioselectivity in polybromination.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume